molecular formula C15H33N2OP B010671 Allyl tetraisopropylphosphorodiamidite CAS No. 108554-72-9

Allyl tetraisopropylphosphorodiamidite

Cat. No. B010671
CAS RN: 108554-72-9
M. Wt: 288.41 g/mol
InChI Key: ZTEGHJIXOZLSOH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of allyl tetraisopropylphosphorodiamidite involves several key reactions, including the use of allyl groups as protecting groups for internucleotide phosphate and thiophosphate linkages in oligonucleotide synthesis. Manoharan et al. (2000) describe a process where the allyl group serves as a protective group, easily removable by nucleophiles under mild conditions, facilitating the synthesis of DNA and phosphorothioate oligomers with high efficiency and yield (Manoharan, Lu, Casper, & Just, 2000).

Molecular Structure Analysis

Research on the molecular structure of compounds related to this compound focuses on understanding the configurations and arrangements that contribute to their reactivity and properties. For instance, studies on modified (NHC)Pd(allyl)Cl complexes reveal how substitution at the terminal position of the allyl scaffold affects activation steps and catalytic activity, offering insights into the molecular structure's impact on chemical behavior (Marion et al., 2006).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including palladium-catalyzed allylic substitutions and cyclization reactions. For example, Konno et al. (2002) demonstrated the enantiospecific palladium-catalyzed allylic substitution reaction to synthesize gamma-fluoroalkylated allylic alcohol derivatives and amines, highlighting the compound's versatility in organic synthesis (Konno, Nagata, Ishihara, & Yamanaka, 2002).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and stability, are crucial for its application in synthesis processes. While specific studies focusing solely on these properties are limited, the overall research on similar allyl compounds provides a foundation for understanding the physical characteristics that influence their use in chemical synthesis and reactions.

Chemical Properties Analysis

The chemical properties of this compound, including reactivity with different substrates, nucleophilic and electrophilic attack, and participation in coupling reactions, are central to its utility in organic chemistry. The work by Manabe and Kobayashi (2003) on allylic substitution in water showcases the compound's reactivity and potential for creating diverse chemical structures (Manabe & Kobayashi, 2003).

Scientific Research Applications

  • DNA Sequencing by Synthesis Allyl Tetraisopropylphosphorodiamidite is used in the design of chemically cleavable fluorescent nucleotides for DNA sequencing by synthesis. A novel labeling system using an allyl group modifies nucleotides, creating a reversible terminator for efficient sequencing processes (Bi, Kim, & Ju, 2006).

  • Protein Modification and Fluorescence Tagging The compound is instrumental in protein allylation and subsequent fluorophore targeting. It facilitates the modification of arginine residues and leads to the formation of protein-attached fluorescent products, useful in biological research (Zhang et al., 2013).

  • Catalysis and Nucleophilic Fluorination It plays a role in transition metal-catalyzed transformations, particularly in the preparation of fluorinated pharmaceuticals and agrochemicals. This is crucial for synthesizing compounds with enhanced properties and for applications in PET imaging (Hollingworth & Gouverneur, 2012).

  • Catalytic Asymmetric Allylation The compound is significant in enantioselective allylation, particularly in the synthesis of chiral homoallylic alcohols and amines, which are building blocks in natural product and pharmaceutical synthesis (Huo et al., 2014).

  • Synthesis of Allylic Alcohols and Amines It facilitates the synthesis of gamma-fluoroalkylated allylic alcohols and amines, contributing to the development of diverse organic compounds (Konno et al., 2002).

  • Allylic Substitution Reactions in Water The compound enables allylic substitution reactions in water, contributing to greener and more sustainable chemical processes (Manabe & Kobayashi, 2003).

  • Development of P-Chiral Phosphorodiamidite Ligands Its application in the development of P-chiral phosphorodiamidite ligands for asymmetric allylic etherification enhances the synthesis of enantiomerically enriched compounds (Kimura & Uozumi, 2007).

  • Hydrolysis Studies in Chemistry this compound is also used in the study of hydrolysis reactions, particularly in understanding the mechanisms of herbicide degradation (Bezemer & Rutan, 2001).

  • Biosynthesis Research It contributes to biosynthesis research, specifically in the study of allylmalonyl-CoA extender units for polyketide synthases, illuminating pathways for creating novel compounds (Mo et al., 2011).

  • Minimal Chemical Handles for Bioorthogonal Labeling The compound assists in creating minimal, unstrained chemical handles for bioorthogonal labeling in live cells, which is pivotal in biological and medical imaging (Oliveira et al., 2016).

  • Innovative Applications in Pharmacology It finds innovative applications in pharmacology, such as in the study of insulin resistance and oxidative stress, contributing to our understanding of phytochemical effects in medical conditions (Şahin et al., 2019).

  • Facilitating Chemical Bond Formations The compound is crucial in facilitating C-C, C-N, and C-O bond formations through transition metal-catalyzed allylic substitution reactions (Butt & Zhang, 2015).

Mechanism of Action

Target of Action

Allyl tetraisopropylphosphorodiamidite is primarily used as a phosphitylation agent in the preparation of oligonucleotides . Oligonucleotides are short DNA or RNA molecules that have wide applications in research, genetic testing, and forensics.

Mode of Action

The compound interacts with oligonucleotides through a process called phosphitylation . This process involves the introduction of a phosphityl group into a molecule, which is a crucial step in the synthesis of oligonucleotides.

Biochemical Pathways

The phosphitylation process facilitated by this compound affects the biochemical pathways involved in the synthesis of oligonucleotides . The introduction of the phosphityl group can influence the properties of the resulting oligonucleotides, including their stability and binding affinity.

Pharmacokinetics

Its physical properties such as boiling point (114-117 °c/04 mmHg) and density (0903 g/mL at 25 °C) have been reported .

Result of Action

The primary result of the action of this compound is the successful synthesis of oligonucleotides . These oligonucleotides can then be used in various applications, from genetic research to diagnostic testing.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its storage temperature is recommended to be 2-8°C , suggesting that temperature can affect its stability and efficacy. Additionally, the compound’s interaction with its targets (i.e., oligonucleotides) can be influenced by the pH and ionic strength of the solution, which are important considerations in oligonucleotide synthesis.

properties

IUPAC Name

N-[[di(propan-2-yl)amino]-prop-2-enoxyphosphanyl]-N-propan-2-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEGHJIXOZLSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H33N2OP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80399404
Record name ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108554-72-9
Record name ALLYL TETRAISOPROPYLPHOSPHORODIAMIDITE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80399404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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